![molecular formula C11H10Br2O5 B14128693 [(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid CAS No. 89097-39-2](/img/structure/B14128693.png)
[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid is an organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with bromine atoms and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid typically involves the bromination of a benzodioxole precursor followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective bromine sources. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, with careful monitoring of reaction parameters to achieve high yields and purity.
化学反応の分析
Types of Reactions
[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atoms on the benzodioxole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which [(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and the benzodioxole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane: Another brominated benzodioxole derivative with similar structural features.
1,3-Dibromo-5,5-dimethylhydantoin: A brominated compound used in various chemical reactions and industrial applications.
Uniqueness
[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid is unique due to its specific substitution pattern on the benzodioxole ring and the presence of the acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
89097-39-2 |
|---|---|
分子式 |
C11H10Br2O5 |
分子量 |
382.00 g/mol |
IUPAC名 |
2-[(5,7-dibromo-2,2-dimethyl-1,3-benzodioxol-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H10Br2O5/c1-11(2)17-9-6(13)3-5(12)8(10(9)18-11)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) |
InChIキー |
CISOQKLLDOMOTN-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C(=C(C=C2Br)Br)OCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


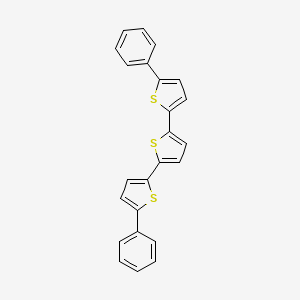
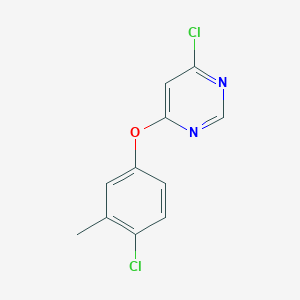


![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)

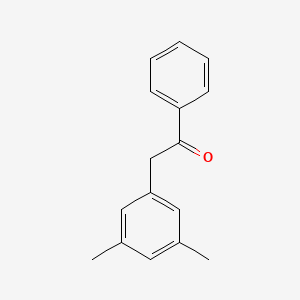
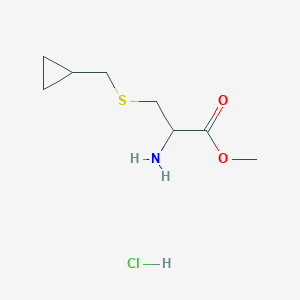
![2-({[(Propan-2-yl)oxy]sulfanyl}oxy)propane](/img/structure/B14128674.png)

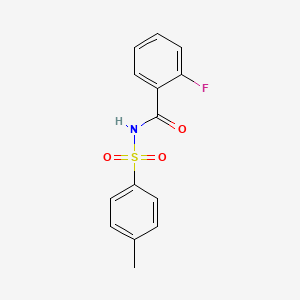
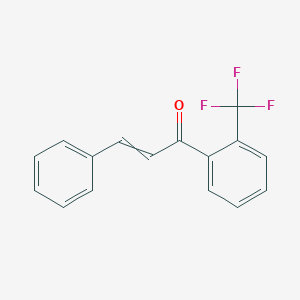
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
